Sinefungin
描述
西奈芬是S-腺苷甲硫氨酸的一种天然核苷类似物。 它是一种固体化合物,属于嘌呤核苷及其类似物,这类化合物由连接到糖上的嘌呤碱组成 。 西奈芬以其抗真菌、抗病毒和抗寄生虫活性而闻名 。 它最初是从灰链霉菌和肉色链霉菌的培养物中分离出来的 .
科学研究应用
西奈芬具有广泛的科学研究应用,包括:
作用机制
生化分析
Biochemical Properties
Sinefungin competitively inhibits SAM-dependent methyltransferase . The proteins that this compound targets include RdmB, modification methylase TaqI, rRNA (adenine-N6-)-methyltransferase, and modification methylase RsrI . These interactions are crucial for its role in biochemical reactions.
Cellular Effects
This compound has been shown to impair pathogenic traits of Candida albicans, including hyphal lengthening, biofilm formation, and adhesion to human epithelial cell lines . It does this without adversely affecting human cells, making it a potential avenue for therapeutic intervention .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation . It is structurally similar to SAM and competitively inhibits SAM-dependent methyltransferase . This inhibition leads to an interference with RNA/DNA synthesis .
Dosage Effects in Animal Models
While this compound has shown potent antiparasitic activity in vitro and in vivo, its severe toxic side effects observed in dogs and goats have limited its use as a drug candidate in humans
Metabolic Pathways
This compound is involved in various metabolic pathways due to its structural similarity to SAM . It interacts with enzymes such as methyltransferases , which could affect metabolic flux or metabolite levels
准备方法
合成路线和反应条件: 西奈芬可以通过多种方法合成,包括化学合成和生物合成。 化学合成涉及通过碳-碳键将鸟氨酸残基偶联到腺苷的5'末端 。 反应条件通常涉及使用保护基团和特定试剂以确保选择性地形成所需产物。
工业生产方法: 西奈芬的工业生产通常依赖于链霉菌属的生物发酵。 生物合成途径涉及这些微生物基因组中基因簇编码的复杂酶体系 。 采用遗传操作和代谢工程来提高西奈芬的产量和结构多样性 .
化学反应分析
反应类型: 西奈芬会发生各种化学反应,包括:
氧化: 西奈芬可以被氧化形成不同的衍生物。
还原: 还原反应可以修饰西奈芬中存在的官能团。
取代: 西奈芬可以发生取代反应,其中特定的原子或基团被其他基团取代。
常用试剂和条件: 这些反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应条件根据所需产物和所进行的特定反应而异。
主要产物: 这些反应形成的主要产物包括西奈芬的各种衍生物,它们保留了其核心结构,但官能团被修饰,增强了其生物活性及其特异性 .
相似化合物的比较
西奈芬在结构上与S-腺苷甲硫氨酸和S-腺苷同型半胱氨酸相似 。 其抑制多种甲基转移酶的独特能力使其区别于这些化合物。 其他类似化合物包括:
S-腺苷甲硫氨酸: 在各种生物过程中起着关键的甲基供体作用。
S-腺苷同型半胱氨酸: 甲基化反应的副产物,可以抑制甲基转移酶。
腺苷鸟氨酸: 另一种具有类似生物活性的核苷类似物.
西奈芬的广谱活性及其作为治疗剂的潜力使其在科学研究和工业应用中成为一种独特而有价值的化合物。
属性
IUPAC Name |
(2S,5S)-2,5-diamino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O5/c16-6(1-2-7(17)15(25)26)3-8-10(23)11(24)14(27-8)22-5-21-9-12(18)19-4-20-13(9)22/h4-8,10-11,14,23-24H,1-3,16-17H2,(H,25,26)(H2,18,19,20)/t6-,7-,8+,10+,11+,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXOHSDXUQEUSF-YECHIGJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(CCC(C(=O)O)N)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[C@H](CC[C@@H](C(=O)O)N)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207689 | |
Record name | Sinefungin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58944-73-3 | |
Record name | Sinefungin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58944-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sinefungin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058944733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sinefungin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01910 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sinefungin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sinefungin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SINEFUNGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2U467CIIL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Sinefungin?
A1: this compound acts as a potent inhibitor of S-adenosylmethionine (AdoMet)-dependent methyltransferases (MTases). [, , ] It competitively binds to the AdoMet-binding site of these enzymes, disrupting crucial methylation reactions. [, ]
Q2: What are the downstream consequences of this compound inhibiting methyltransferases?
A2: Inhibition of methyltransferases by this compound leads to a wide range of effects, including:
- Disruption of vital cellular processes such as DNA replication, transcription, and translation. [, ]
- Inhibition of mRNA cap methylation, crucial for mRNA stability and translation. []
- Alterations in sterol biosynthesis, affecting membrane integrity and cell growth in certain organisms. [, ]
- Disruption of polyamine biosynthesis, essential for cell growth and proliferation. []
Q3: Is there evidence of a specific methylation pathway targeted by this compound in Leishmania parasites?
A3: While this compound effectively inhibits Leishmania growth, research suggests its primary mode of action is not solely through disrupting sterol biosynthesis at the 24-transmethylation step. [] Genome-wide analysis suggests potential targets include AdoMet synthetase, mRNA cap methyltransferase, and protein methyltransferases. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C15H23N7O5S and a molecular weight of 401.44 g/mol. [, ]
Q5: Are there any spectroscopic data available for characterizing this compound?
A5: Various spectroscopic techniques have been employed to characterize this compound and its interactions:
- Circular Dichroism (CD) spectroscopy: Reveals conformational changes in methyltransferases upon this compound binding. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides insights into the structural and dynamic changes in methyltransferases upon this compound binding. []
- X-ray crystallography: Reveals the binding mode of this compound within the active site of methyltransferases. []
Q6: Is there information available regarding this compound's stability under various conditions?
A6: While specific data on this compound's stability across various conditions is limited in the provided literature, research highlights its susceptibility to degradation within biological systems. [] Further investigations are needed to comprehensively assess its stability under different storage conditions, pH ranges, and temperatures.
Q7: Does this compound possess any inherent catalytic properties?
A7: this compound does not possess inherent catalytic properties. It functions as a competitive inhibitor of methyltransferases, blocking their enzymatic activity rather than catalyzing reactions. [, , ]
Q8: Have computational methods been employed to study this compound and its interactions?
A8: Yes, computational studies have played a crucial role in understanding this compound:
- Molecular docking: Used to predict the binding mode and affinity of this compound to methyltransferases. [, ]
- Molecular dynamics simulations: Provide insights into the dynamic interactions between this compound and methyltransferases. [, ]
- Quantitative structure-activity relationship (QSAR) studies: Aim to establish correlations between this compound's structure and its biological activity. []
Q9: How do structural modifications of this compound affect its activity?
A9: Research on this compound analogues reveals crucial structural features for its activity:
- Adenine moiety: Replacing adenine with uracil or dihydrouracil significantly reduces antileishmanial activity and affinity for protein methyltransferases. []
- Amino and carboxyl groups: The presence of both terminal amino and carboxyl groups at the 9' position is crucial for antileishmanial activity. []
- C-6' stereochemistry: The C-6' epimer of this compound exhibits reduced in vitro activity compared to the natural compound, suggesting the importance of stereochemistry for target binding. []
- Ornithine moiety modifications: Specific alterations within the ornithine portion can retain inhibitory activity against RNA methyltransferases in Streptomyces. []
Q10: What is the evidence for this compound's efficacy against various pathogens?
A10: this compound demonstrates potent in vitro and in vivo activity against a range of organisms:
- Protozoa: Exhibits potent activity against various Leishmania species, both in vitro and in vivo. [, , , , ] Also shows activity against Trypanosoma species, but its therapeutic potential is limited by toxicity. [, , ]
- Fungi: Inhibits the growth of Candida albicans, impacting its morphology, biofilm formation, and adhesion to human epithelial cells, suggesting potential as an antifungal agent. []
- Cryptosporidium parvum: Shows promising curative and preventive activity in immunosuppressed rat models of cryptosporidiosis, highlighting its potential for treating this opportunistic infection. [, ]
Q11: What are the known mechanisms of resistance to this compound?
A11: Research has identified several mechanisms contributing to this compound resistance:
- Mutations in AdoMet transporter (AdoMetT1): Loss-of-function mutations in AdoMetT1, responsible for AdoMet uptake, are linked to resistance in Leishmania. [, ]
- Overexpression of AdoMet synthetase (METK): Increased METK levels can counteract this compound's inhibitory effects by boosting AdoMet production. [, ]
- Elevated expression of mRNA cap guanine-N7 methyltransferase (CMT1): Overexpression of CMT1, a key target of this compound, can confer resistance. [, ]
Q12: What is known about the toxicity profile of this compound?
A12: While this compound exhibits potent antiparasitic activity, concerns regarding its toxicity profile have been raised:
- Nephrotoxicity: this compound can induce nephrotoxicity, particularly at higher doses, as evidenced by elevated serum urea levels and histopathological changes in animal models. [] This toxicity limits its therapeutic use against Trypanosoma infections.
- General toxicity: High doses of this compound can lead to increased mortality and adverse effects on growth and development in insects, potentially due to widespread methyltransferase inhibition. []
Q13: What strategies are being explored to improve this compound's delivery to specific targets?
A15: While the provided literature mainly focuses on this compound's fundamental mechanisms and activity, research on drug delivery systems like this compound-loaded PLGA nanoparticles indicates ongoing efforts to improve its targeting and therapeutic efficacy. [] Further exploration of targeted drug delivery approaches is crucial to enhance its therapeutic potential while minimizing off-target effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。